molecular formula C15H15F3N4O2 B3001590 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 1798661-97-8

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No. B3001590
CAS RN: 1798661-97-8
M. Wt: 340.306
InChI Key: MJARBYFLVMOWDC-UHFFFAOYSA-N
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Description

The compound “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone” belongs to a class of compounds known as 1,2,3-triazoles . These compounds have been studied for their in vitro cytotoxic activity against various cancer cell lines .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of a library of substituted (1- (benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives . The structures of these compounds are established by NMR and MS analysis .


Molecular Structure Analysis

The structures of these compounds are characterized by 1H NMR, 13C NMR, and HR-MS . In silico studies of sulfonyl piperazine-integrated triazole conjugates reveal that they possess drug-like properties .


Chemical Reactions Analysis

These compounds have been screened for their in vitro cytotoxic activity against various cancer cell lines . The target compound was also evaluated for its tubulin polymerization inhibition study .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using IR absorption spectra and 1H-NMR spectrum .

Mechanism of Action

The mechanism of action of these compounds involves inducing apoptosis in cancer cells. This is achieved through cell cycle arrest at the sub-G1 and G2/M phase . According to molecular modelling studies, the compound binds to the colchicine binding site of the tubulin .

Future Directions

The future directions in the study of these compounds involve further exploration of their potential as anticancer agents. More in-depth studies on their mechanism of action, safety profile, and efficacy in different cancer cell lines would be beneficial .

properties

IUPAC Name

[4-(triazol-1-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O2/c16-15(17,18)24-13-3-1-11(2-4-13)14(23)21-8-5-12(6-9-21)22-10-7-19-20-22/h1-4,7,10,12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJARBYFLVMOWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

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